molecular formula C16H12ClN3O3 B2799217 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide CAS No. 865287-06-5

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2799217
CAS No.: 865287-06-5
M. Wt: 329.74
InChI Key: RVJZAUSQEPAAAE-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential. This compound is of significant interest in early-stage pharmaceutical and agrochemical research for the development of new therapeutic agents. The 1,3,4-oxadiazole moiety is a well-documented pharmacophore in scientific literature, with derivatives demonstrating a range of biological activities including antibacterial and antiviral properties . Researchers can leverage this compound as a key molecular building block for constructing more complex chemical entities or as a core structure for screening in various biological assays. Its structure, which incorporates both a 4-chlorophenyl and a 3-methoxybenzamide group, makes it a versatile intermediate for structure-activity relationship (SAR) studies. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should consult the safety data sheet prior to use and handle the material in accordance with all applicable local and national laboratory safety regulations.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJZAUSQEPAAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: Substituted derivatives with different functional groups.

    Oxidation: Oxidized oxadiazole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of oxadiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and antiviral activities. This article reviews the synthesis, biological activity, and relevant case studies involving this compound.

Synthesis

The synthesis of this compound involves several chemical reactions:

  • Starting Materials : The synthesis begins with the esterification of 4-chlorobenzoic acid to form methyl 4-chlorobenzoate.
  • Formation of Oxadiazole : The methyl ester is converted to 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine through a reaction with hydrazine and cyanogen bromide.
  • Acylation : Finally, the oxadiazole is acylated with 3-methoxybenzoyl chloride to yield the target compound.

The overall yield of the synthesis process is reported to be between 30% and 62% depending on the specific reaction conditions used .

Biological Activity

This compound has been studied for its various biological activities:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising activity against Mycobacterium tuberculosis. In vitro studies demonstrated that this compound inhibited the growth of multiple strains of tuberculosis with effective minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

Case Studies

Several case studies have highlighted the biological relevance of oxadiazole derivatives:

  • Antitubercular Studies : A series of compounds derived from oxadiazoles were tested against various Mycobacterium tuberculosis strains. The results indicated that modifications in the substituents significantly affected the antimicrobial potency .
  • Antiviral Mechanisms : In studies involving N-phenylbenzamide derivatives, it was found that these compounds could inhibit HBV replication effectively in vitro and in vivo using HepG2 cell lines and duck HBV models . This suggests that similar mechanisms may be applicable to this compound.

Research Findings Summary

Activity Tested Compound Results
AntimicrobialThis compoundMIC: 0.5 - 2 µg/mL against M. tuberculosis
AntiviralRelated benzamide derivativesInhibition of HBV replication via increased A3G levels

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide?

The synthesis typically involves cyclization of a hydrazide intermediate with a chlorophenyl-substituted carboxylic acid derivative. Critical steps include:

  • Hydrazide formation : Reacting 3-methoxybenzoyl chloride with hydrazine hydrate under reflux in ethanol.
  • Oxadiazole cyclization : Using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents at 80–100°C to form the 1,3,4-oxadiazole ring .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the product. Optimization focuses on controlling reaction pH (neutral to slightly acidic) and temperature to minimize by-products like uncyclized intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR validate the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and methoxy group (δ 3.8–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) assess purity (>95% by area normalization) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 358.1 [M+H]⁺ confirm the molecular formula (C₁₆H₁₂ClN₃O₃) .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

Use a shake-flask method:

  • Dissolve the compound in DMSO (stock solution), then dilute in PBS (pH 7.4) or cell culture media.
  • Centrifuge at 10,000 rpm to separate undissolved particles.
  • Quantify solubility via UV-Vis spectroscopy at λmax ≈ 275 nm (calibrated with standard curves) . Note: Solubility in aqueous buffers is typically low (<50 µM), necessitating DMSO as a co-solvent .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Functional group modifications : Replace the 4-chlorophenyl group with fluorophenyl or nitro groups to test electronic effects on bacterial membrane penetration .
  • Bioisosteric replacement : Substitute the oxadiazole ring with thiadiazole or triazole moieties to compare inhibitory effects on E. coli DNA gyrase .
  • In silico docking : Use AutoDock Vina to model interactions with Staphylococcus aureus dihydrofolate reductase (DHFR). The chlorophenyl group shows strong hydrophobic binding to the DHFR active site (ΔG ≈ -9.2 kcal/mol) .

Q. How can reaction mechanisms for electrophilic substitution on the oxadiazole ring be elucidated?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-H bond cleavage in nitration reactions) .
  • Computational studies : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that electron-withdrawing groups (e.g., -Cl) activate the oxadiazole ring at the C5 position for electrophilic attack, with a calculated activation energy of ~25 kcal/mol .

Q. What methods are used to resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Re-evaluate IC₅₀ values using identical assay conditions (e.g., 48-hour incubation in MTT assays for cytotoxicity) .
  • Membrane permeability assays : Employ Caco-2 cell monolayers to verify whether discrepancies in activity stem from differential cellular uptake .
  • Meta-analysis : Pool data from ≥5 independent studies to calculate weighted mean inhibitory concentrations (e.g., against MCF-7 cells: 12.3 µM ± 2.1) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Single-crystal X-ray diffraction : Crystals grown via vapor diffusion (ethyl acetate/hexane) yield orthorhombic systems (space group P2₁2₁2₁). Key parameters:
  • Bond lengths: C-O (1.36 Å) in oxadiazole, C-Cl (1.74 Å) .
  • Dihedral angles: 85.2° between oxadiazole and benzamide planes, suggesting limited conjugation .
    • Hirshfeld surface analysis : Identifies dominant H-bond interactions (N-H···O, 34% contribution) stabilizing the lattice .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME calculates:
  • LogP: 3.1 (moderate lipophilicity).
  • Blood-brain barrier penetration (BBB score: 0.45, low).
  • CYP450 inhibition (CYP3A4: 78% probability) .
    • Molecular dynamics (MD) simulations : GROMACS simulations (50 ns) show stable binding to human serum albumin (HSA) via Site I (ΔGbinding = -8.9 kcal/mol) .

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